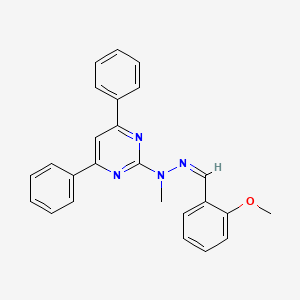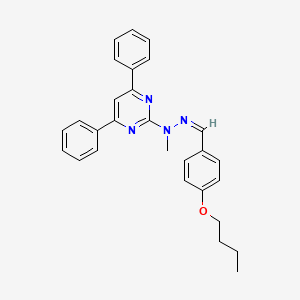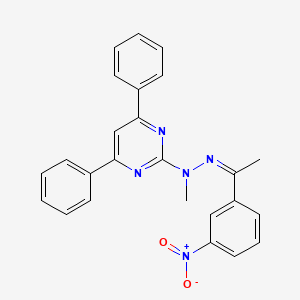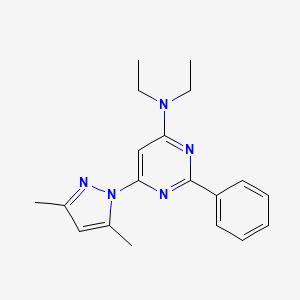![molecular formula C19H13ClN4O2 B3834583 (2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)
(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine
Vue d'ensemble
Description
(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine is a chemical compound that has shown potential in scientific research applications. It is commonly known as CNP and belongs to the class of azo compounds. CNP has been found to have a wide range of applications in various fields, including material science, environmental science, and biomedicine.
Mécanisme D'action
The mechanism of action of CNP is not fully understood. However, it is believed that CNP exerts its biological activity by interacting with cellular proteins and enzymes. CNP has been found to inhibit the activity of various enzymes, including proteases and kinases. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
CNP has been found to have various biochemical and physiological effects. In vitro studies have shown that CNP can induce apoptosis in cancer cells by activating the caspase pathway. CNP has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CNP in lab experiments is its ease of synthesis. CNP can be synthesized in high yield and purity, making it a suitable candidate for large-scale experiments. Another advantage of using CNP is its versatility. CNP has been found to have applications in various fields of science, making it a valuable tool for interdisciplinary research.
One of the limitations of using CNP in lab experiments is its potential toxicity. CNP has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Another limitation of using CNP is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of CNP. One area of research is the development of CNP-based materials for environmental applications. CNP has shown potential as a photocatalyst for the degradation of organic pollutants in water, and further research in this area could lead to the development of more efficient and effective water treatment technologies.
Another area of research is the development of CNP-based anticancer agents. CNP has been found to induce apoptosis in cancer cells, and further research in this area could lead to the development of novel cancer therapies.
In conclusion, CNP is a versatile compound with potential applications in various fields of science. Its ease of synthesis and versatility make it a valuable tool for interdisciplinary research. Further research in this area could lead to the development of novel materials and therapies with significant societal impact.
Applications De Recherche Scientifique
CNP has been extensively studied for its potential applications in various fields of science. In material science, CNP has been used as a building block for the synthesis of functional materials. It has been used to synthesize azo dyes, which have applications in the textile industry. CNP has also been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
In environmental science, CNP has been used as a photocatalyst for the degradation of organic pollutants in water. CNP has also been used as a sensor for the detection of heavy metal ions in water.
In biomedicine, CNP has shown potential as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. CNP has also been found to have antimicrobial activity against bacteria and fungi.
Propriétés
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-19-11-10-18(24(25)26)12-14(19)13-21-15-6-8-17(9-7-15)23-22-16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIJUFUJLBTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040595 | |
| Record name | Benzenamine, N-[(2-chloro-5-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrobenzylidene)-4-(phenyldiazenyl)aniline | |
CAS RN |
303058-55-1 | |
| Record name | Benzenamine, N-[(2-chloro-5-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)

![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)

![2-furaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834573.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]morpholine](/img/structure/B3834580.png)
![4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834588.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834590.png)
![4-{[4-(ethoxycarbonyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B3834596.png)